REACTION_CXSMILES
|
C(NC([N:6]1[C:14]2[C:9](=[CH:10][CH:11]=[C:12]([O:19][C:20](=O)C)[C:13]=2[CH2:15][CH:16]2C[O:17]2)[CH:8]=[N:7]1)=O)C.C(=O)([O-])[O-].[K+].[K+].O.Cl>CO>[NH:6]1[C:14]2[C:9](=[CH:10][CH:11]=[C:12]3[O:19][CH2:20][CH:16]([OH:17])[CH2:15][C:13]3=2)[CH:8]=[N:7]1 |f:1.2.3|
|
Name
|
product
|
Quantity
|
1.44 g
|
Type
|
reactant
|
Smiles
|
C(C)NC(=O)N1N=CC2=CC=C(C(=C12)CC1OC1)OC(C)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture stirred for 18 h at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
followed by extraction ethyl acetate (5×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts were dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated to tan solid (0.84 g, 93%)
|
Reaction Time |
18 h |
Name
|
|
Type
|
|
Smiles
|
N1N=CC2=CC=C3C(=C12)CC(CO3)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |